molecular formula C9H10N4O2 B14501794 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide CAS No. 63244-99-5

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide

Cat. No.: B14501794
CAS No.: 63244-99-5
M. Wt: 206.20 g/mol
InChI Key: CNXAICYHVYQAGT-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .

Scientific Research Applications

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63244-99-5

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

[(3-hydroxy-3H-indol-2-yl)amino]urea

InChI

InChI=1S/C9H10N4O2/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15)

InChI Key

CNXAICYHVYQAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=N2)NNC(=O)N)O

Origin of Product

United States

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